molecular formula C9H11NO3 B1265617 3-Amino-3-(2-hydroxyphenyl)propanoic acid CAS No. 5678-46-6

3-Amino-3-(2-hydroxyphenyl)propanoic acid

Cat. No. B1265617
CAS RN: 5678-46-6
M. Wt: 181.19 g/mol
InChI Key: BMUFWTKVAWBABX-UHFFFAOYSA-N
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Description

3-Amino-3-(2-hydroxyphenyl)propanoic acid, commonly referred to as 3-APA, is an important intermediate in the synthesis of many compounds. It is a versatile compound that can be used in a variety of fields, including medicine, biochemistry, and pharmacology. 3-APA has a wide range of applications, including the synthesis of drugs, the production of dyes, and the production of other organic compounds.

Scientific Research Applications

Renewable Building Block in Material Science

3-(4-Hydroxyphenyl)propanoic acid, a variant of 3-Amino-3-(2-hydroxyphenyl)propanoic acid, has been explored as a renewable building block in material science. It enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach can be applied to a multitude of materials, given the large number of –OH bearing compounds in this field (Acerina Trejo-Machin et al., 2017).

Medical Applications in Hydrogel Modification

In medical applications, radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, showed enhanced antibacterial and antifungal activities. These modified polymers can be used in medical applications due to their promising biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Synthesis of Fluorinated Amino Acids

This compound plays a role in the asymmetric synthesis of fluorinated amino acids like (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid. These fluorinated amino acids have potential applications in pharmaceuticals and biochemical research (M. Monclus et al., 1995).

Antimicrobial Activity in Polymer Synthesis

The compound has been used in synthesizing N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl moieties. These derivatives exhibited significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Kristina Mickevičienė et al., 2015).

Antioxidant and Anti-inflammatory Applications

A study synthesized novel compounds with 3-(4-hydroxyphenyl) propanoic acid and evaluated their antioxidant and anti-inflammatory activities. Some compounds showed significant efficacy, indicating potential applications in therapeutics (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

Flame Retardancy in Textile Industry

3-(Hydroxyphenyl phosphinyl) propanoic acid, related to this compound, has been used as a flame retardant agent for cellulose fabrics. This application demonstrates its potential in enhancing the safety features of textiles (Lian-Ping Zhang et al., 2008).

Safety and Hazards

The safety data sheet for propionic acid, a related compound, indicates that it is flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions should be taken to avoid contact with skin and eyes, and it should be used only in well-ventilated areas .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Amino-3-(2-hydroxyphenyl)propanoic acid participates in several biochemical reactions, primarily due to its structural resemblance to tyrosine. It interacts with enzymes such as tyrosine kinases, which are responsible for transferring phosphate groups to tyrosine residues on proteins. This phosphorylation is crucial for signal transduction pathways. Additionally, this compound can interact with proteins involved in neurotransmitter synthesis, potentially influencing the production of dopamine and norepinephrine .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of tyrosine kinases, which can alter gene expression and cellular metabolism. This compound can also affect neurotransmitter levels, impacting cell function in the nervous system. Studies have indicated that this compound may reduce cell viability and suppress cell migration in certain cancer cell lines, suggesting potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with tyrosine kinases can lead to changes in phosphorylation patterns, affecting downstream signaling pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may enhance neurotransmitter synthesis and improve cognitive function. Higher doses can lead to toxic effects, including disruptions in cellular metabolism and potential neurotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as tyrosine hydroxylase, which converts it into other biologically active compounds. This compound also interacts with cofactors like tetrahydrobiopterin, which are essential for its enzymatic conversion. These interactions can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The distribution of this compound can influence its localization and activity, affecting its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, phosphorylation or glycosylation can influence its localization within the cell, thereby affecting its activity and interactions with other biomolecules .

properties

IUPAC Name

3-amino-3-(2-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUFWTKVAWBABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972230
Record name 3-Amino-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5678-46-6
Record name Hydrocinnamic acid, beta-amino-o-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-3-(2-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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